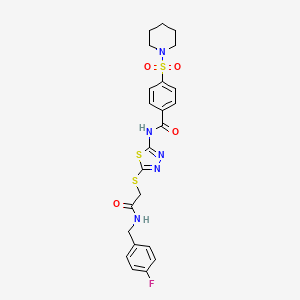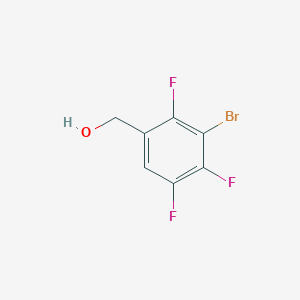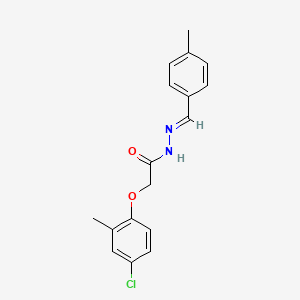
1-(Bromo(phenyl)methyl)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brominated compounds, such as “1-(Bromo(phenyl)methyl)-2-iodobenzene”, are typically used in organic synthesis due to their reactivity . They often serve as intermediates in the preparation of other compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, brominated compounds are generally prepared by the reaction of bromine with the parent compound in the presence of a catalyst .Chemical Reactions Analysis
Brominated compounds are known to undergo various types of reactions, including nucleophilic substitution and elimination reactions . The specific reactions that “this compound” undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds depend on their specific structure . These properties include boiling point, melting point, density, and solubility .Scientific Research Applications
Solar Cell Enhancement
The application of bromobenzene and iodobenzene derivatives, including those similar to 1-(Bromo(phenyl)methyl)-2-iodobenzene, has been investigated in the context of polymer/fullerene solar cells. The use of a bromobenzene/1,8-diiodooctane co-solvent system has demonstrated significantly improved performance compared to the conventional chlorobenzene/1,8-diiodooctane system. This improvement is attributed to enhanced diode characteristics, higher charge-carrier mobility, and improved morphology of the polymer/fullerene composites, making bromobenzene an excellent alternative solvent for these systems (Huang et al., 2014).
Anion Sensing
Bromobenzene derivatives have been utilized in the synthesis of molecules for anion sensing. A study introduced a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule, synthesized via Stille coupling involving bromobenzene, which exhibited selectivity in sensing CN– and halide anions (F–, Cl–, Br–, I–). This molecule demonstrates the potential of bromobenzene derivatives in developing "turn-off" molecular sensors through charge-transfer processes, providing insights into the photophysical properties of these compounds (Brazeau et al., 2017).
Organic Synthesis and Functionalization
The versatility of this compound in organic synthesis is further highlighted by its role in the facile synthesis of functionalized dibenzo[fg,op]naphthacenes. This process involves the condensation of phenylacetates with pyrylium salts and a palladium-catalyzed dehydrohalogenation, showcasing the compound's utility in creating complex organic structures with potential applications in materials science and pharmaceutical development (Cheng et al., 2003).
Chemical Reactivity and Material Properties
Research on the reactivity of the phenyl cation generated from bromobenzene and iodobenzene derivatives in cryogenic argon matrices has provided valuable insights into the interactions and transformations of these compounds at the molecular level. The identification and characterization of these reactions contribute to our understanding of the fundamental chemistry underlying the synthesis and manipulation of complex organic molecules (Winkler & Sander, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[bromo(phenyl)methyl]-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrI/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIYGUIIDRGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)



![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)
![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)